molecular formula C9H11N5O B5727475 (4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine

(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine

Cat. No.: B5727475
M. Wt: 205.22 g/mol
InChI Key: XXYLGAZEGBFHHN-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine is a nitrogen-rich heterocyclic compound featuring a 4-methoxybenzyl group attached to the 5-position of a 1H-tetrazole ring. The tetrazole moiety is known for its high nitrogen content (82.34% in bis(1H-tetrazol-5-yl)amine derivatives) and stability, making it valuable in energetic materials and pharmaceuticals . The 4-methoxybenzyl substituent introduces electron-donating properties, which may enhance solubility and influence reactivity compared to halogenated analogs .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYLGAZEGBFHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine typically involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. This intermediate is then subjected to a cycloaddition reaction with an appropriate alkyne to form the tetrazole ring. The final step involves the reduction of the azide group to an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to interact with metal ions and other biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrazole Derivatives

Table 1: Key Structural and Property Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Nitrogen Content (%) Key Properties/Applications Reference
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine 4-Methoxybenzyl, H-tetrazole C9H11N5O 205.22 ~34.1 (calculated) Potential pharmaceutical applications N/A
N-(4-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine 4-Chlorobenzyl, 1-methyl-tetrazole C9H10ClN5 223.66 31.3 Higher lipophilicity; energetic materials
5-Aminotetrazole (5-AT) H-tetrazole, NH2 CH3N5 85.07 82.34 Precursor for explosives; photodegradation intermediate
HANTP (3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine) Nitro groups, tetrazole-pyrazole C4H3N9O4 241.13 52.3 High-density explosives (1.61–2.92 g/cm³); thermal stability up to 270°C
Bis(1H-tetrazol-5-yl)amine (H2BTA) Two H-tetrazole groups C2H3N7 141.09 82.34 Energetic material; forms metal-organic frameworks
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group in the target compound enhances solubility in polar solvents compared to the 4-chlorobenzyl analog, which has higher lipophilicity due to the chloro substituent .
  • Thermal Stability : HANTP derivatives decompose at 171–270°C, whereas tetrazole analogs like H2BTA exhibit stability under UV irradiation, suggesting the target compound may require stabilization for high-temperature applications .

Pharmaceutical Potential

  • Structural Analogs : Compounds like N-(4-methoxybenzyl)-1,2-dimethylbenzimidazol-5-amine () and valsartan derivatives () highlight the role of the 4-methoxybenzyl group in drug design, particularly in angiotensin receptor blockers. The tetrazole ring’s bioisosteric replacement for carboxylic acids may enhance metabolic stability .

Data Tables

Table 2: Thermal and Physical Properties

Compound Decomposition Temperature (°C) Density (g/cm³) Sensitivity (Impact/Friction) Detonation Velocity (m/s)
HANTP 171–270 1.61–2.92 Moderate ~8,900 (calculated)
H2BTA Stable under UV N/A Low N/A
N-(4-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine N/A N/A N/A N/A

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